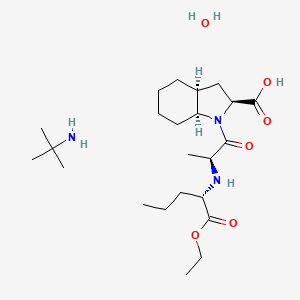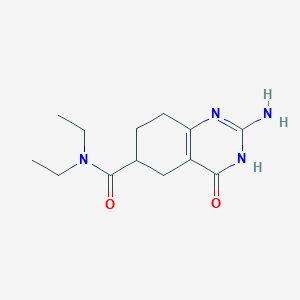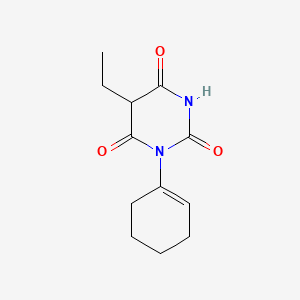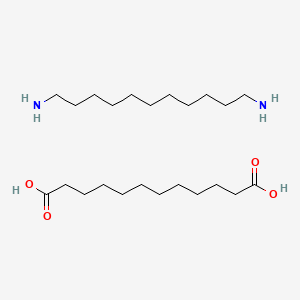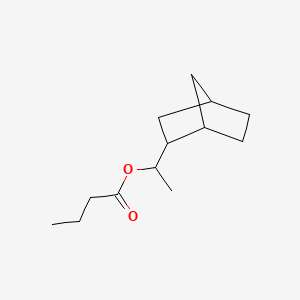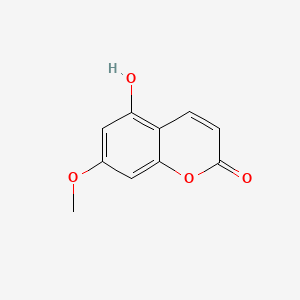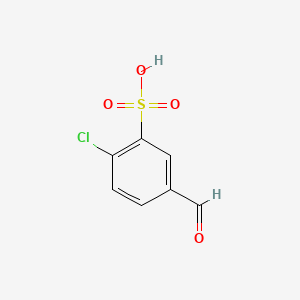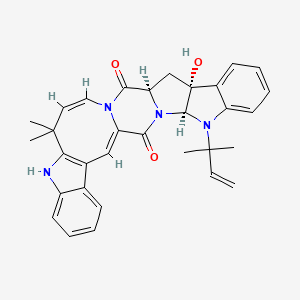
Okaramine A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
オカラミンAは、顕著な殺虫活性を有する新規インドールアルカロイドです。 最初に、Penicillium simplicissimum AK-40の菌体培養物から単離されました。 この化合物は、特に害虫に対する独特の構造と強力な生物活性により注目を集めています .
準備方法
合成経路と反応条件
オカラミンAは、トリプトファン誘導体を原料とする一連の化学反応により合成することができます。 重要なステップの1つは、パラジウム触媒による環化を用いたジヒドロインドロアゾシン環系の形成です . 合成は通常、以下を含む:
- トリプトファンメチルエステルを3-メチル-2-ブテナールで還元的にN-アルキル化すること。
- トリプトファン誘導体でアシル化して、四環式中間体を形成する。
- パラジウム触媒による環化により、五環式構造を形成する。
- オカラミンAの合成を完了するためのさらなる変換 .
工業生産方法
オカラミンAの工業生産は、オカラ(大豆の全粒子の不溶性残渣)上でPenicillium simplicissimum AK-40を培養することによって行われます。 発酵液はアセトンで抽出し、その後酢酸エチルで分配します。 酢酸エチル抽出物のカラムクロマトグラフィーにより、オカラミンAを単離することができます .
化学反応の分析
反応の種類
オカラミンAは、以下を含むさまざまな化学反応を起こします。
酸化: オカラミンAは酸化されてさまざまな誘導体を形成することができます。
還元: 還元反応は、インドール環とアゾシン環を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的に使用される還元剤です。
主な生成物
これらの反応から生成される主な生成物には、オカラミンAのさまざまな酸化誘導体、還元誘導体、置換誘導体があり、これらは異なる生物活性を有することができます .
科学研究への応用
オカラミンAは、いくつかの科学研究への応用があります。
化学: 複雑なアルカロイドの合成と反応機構を研究するためのモデル化合物として役立ちます。
生物学: オカラミンAは、インドールアルカロイドが昆虫の生理と行動に及ぼす影響を研究するために使用されます。
医学: 新しい殺虫剤や、おそらくその他の治療薬を開発するためのリード化合物としての可能性を探る研究が進められています。
科学的研究の応用
Okaramine A has several scientific research applications:
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: this compound is used to study the effects of indole alkaloids on insect physiology and behavior.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new insecticides and possibly other therapeutic agents.
Industry: This compound is being investigated for its use in developing environmentally friendly insecticides
作用機序
オカラミンAは、昆虫神経細胞のグルタミン酸作動性塩化物チャネル(GluCl)を標的にすることにより、殺虫効果を発揮します。 これらのチャネルの活性化により、塩化物イオンの流入が起こり、神経細胞の過分極を引き起こし、最終的に昆虫の麻痺と死につながります . このメカニズムは昆虫に非常に特異的であるため、オカラミンAは安全な昆虫防除のための有望な候補です .
類似化合物との比較
類似化合物
オカラミンB: 構造は似ていますが、アゼチジン環が1つ追加されており、より高い殺虫活性を示しています。
オカラミンC、J、L、およびS–U: これらの類縁体は、環構造と官能基にバリエーションがあります
独自性
オカラミンAは、6員環ジケトピペラジン環と8員環アゾシン環、および2つのインドール環の特定の組み合わせにより、独自性があります。 この構造は他のインドールアルカロイドとは異なり、その特定の生物活性に寄与しています .
特性
CAS番号 |
115444-43-4 |
|---|---|
分子式 |
C32H32N4O3 |
分子量 |
520.6 g/mol |
IUPAC名 |
(1Z,4S,12R,14R,17Z)-12-hydroxy-19,19-dimethyl-5-(2-methylbut-3-en-2-yl)-3,5,16,21-tetrazaheptacyclo[14.13.0.03,14.04,12.06,11.020,28.022,27]nonacosa-1(29),6,8,10,17,20(28),22,24,26-nonaene-2,15-dione |
InChI |
InChI=1S/C32H32N4O3/c1-6-31(4,5)36-23-14-10-8-12-21(23)32(39)18-25-27(37)34-16-15-30(2,3)26-20(19-11-7-9-13-22(19)33-26)17-24(34)28(38)35(25)29(32)36/h6-17,25,29,33,39H,1,18H2,2-5H3/b16-15-,24-17-/t25-,29-,32-/m1/s1 |
InChIキー |
XOYCJCSLHCTYSV-HTFKTHENSA-N |
異性体SMILES |
CC1(/C=C\N2/C(=C\C3=C1NC4=CC=CC=C43)/C(=O)N5[C@@H](C2=O)C[C@@]6([C@H]5N(C7=CC=CC=C76)C(C)(C)C=C)O)C |
正規SMILES |
CC1(C=CN2C(=CC3=C1NC4=CC=CC=C43)C(=O)N5C(C2=O)CC6(C5N(C7=CC=CC=C76)C(C)(C)C=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


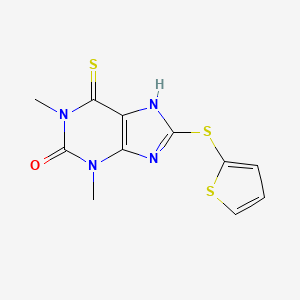
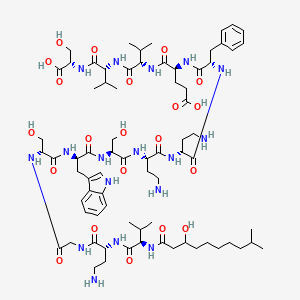

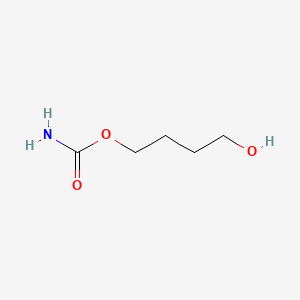

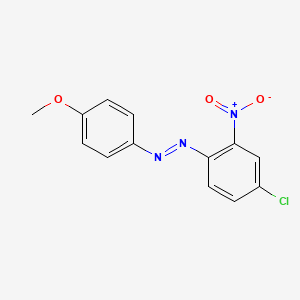
![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
